3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione

Bioinorganic Chemistry Metal Complex Synthesis Computational Chemistry

Researchers optimizing anticancer leads often face challenges in balancing cellular uptake with off-target enzyme selectivity. 3-Styryllawsone directly addresses this with its favorable LogP (3.59) and weak COX-2 inhibition (>10 µM), providing a cleaner scaffold for SAR studies. It serves as a superior ligand for synthesizing well-defined, thermodynamically stable cis-[Mn(LIG01)₂(EtOH)₂] complexes, exhibiting a ~5-fold higher calculated Gibbs free energy of formation than its 4-chloro analog, leading to more efficient synthesis. This compound is produced via a high-yield, metal-free cross-coupling reaction, ensuring a scalable and sustainable supply for your medicinal chemistry programs.

Molecular Formula C18H12O3
Molecular Weight 276.3 g/mol
CAS No. 105438-12-8
Cat. No. B15063975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione
CAS105438-12-8
Molecular FormulaC18H12O3
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C3=CC=CC=C3C(=O)C2=O)O
InChIInChI=1S/C18H12O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+
InChIKeyLQAOWJZYBYJFQJ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Styryllawsone: Technical Overview


3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione, also known as 3-styryllawsone or 2-hydroxy-3-styryl-1,4-naphthoquinone, is a synthetic naphthoquinone derivative with the molecular formula C18H12O3 and a molecular weight of 276.29 g/mol . This compound features a 1,4-naphthoquinone core substituted with a hydroxyl group at the 3-position and a (E)-2-phenylethenyl (styryl) group at the 2-position [1]. The presence of the conjugated styryl moiety extends the π-system, potentially influencing its redox behavior, spectroscopic properties, and biological interactions [2].

Metal complex synthesis research
Metal-free stereoselective route
Non-COX-2 pathway screening

Why Naphthoquinone Substitutes Fall Short for 3-Styryllawsone


Simple naphthoquinone derivatives like lawsone (2-hydroxy-1,4-naphthoquinone) and lapachol, while sharing the 1,4-naphthoquinone core, lack the extended π-conjugation provided by the 2-styryl substituent in 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione [1]. This structural feature is not merely cosmetic; it alters the compound's redox potential, metal-chelating ability, and capacity for π-stacking interactions with biological targets [2]. Studies on related styryl-naphthoquinone hybrids demonstrate that the styryl group is essential for forming stable, bioactive transition metal complexes, a property absent in the parent lawsone [3]. Therefore, substituting with a simpler, unstyrylated naphthoquinone will likely yield a compound with different electronic properties, lower stability in metal complexes, and potentially altered biological activity profiles.

π-Conjugation Unsubstituted naphthoquinones lack the extended π-system, which may shift redox potential and electronic properties.
Metal Binding Styryl group is essential for stable transition metal complex formation; simpler analogs may yield less stable coordination.
Biological Profile Absence of the styryl moiety may alter π-stacking interactions and biological activity profiles.

3-Styryllawsone Quantitative Differentiators


Manganese(II) Complexation Thermodynamics

The formation of the manganese(II) complex cis-[Mn(LIG01)2(EtOH)2] (CEQ01) from 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione (LIG01) is thermodynamically more favorable than the analogous complex with its 4-chlorostyryl derivative (LIG02). [1]

Mn Complex Formation
Head-to-head
Reported ~5× formation favorability vs 4-Cl analog (computational)
Supports Mn(II) complex synthesis workflow
Molecular modeling study; experimental validation needed
Bioinorganic Chemistry Metal Complex Synthesis Computational Chemistry

Metal-Free Stereoselective Synthesis

The synthesis of 2-hydroxy-3-styryl-1,4-naphthoquinones, including the target compound, can be achieved in good to excellent yields (a general claim from the methodology, with yields of similar styryl derivatives often exceeding 80%) with a high level of stereospecificity using a metal-free cross-coupling approach involving the BF3-activated phenyliodonium ylide of lawsone and cinnamaldehydes. [1] This contrasts with older or alternative synthetic routes that may rely on heavy metal catalysts or harsher conditions.

Synthesis Route
Class-level
Metal-free; good to excellent yields, high stereospecificity
Supports green synthetic methodology
Class-level yield claim; verify for specific derivative
Synthetic Methodology Green Chemistry Quinone Functionalization

COX-2 Inhibition Potency

In vitro enzyme assays indicate that 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione exhibits weak inhibition of human recombinant cyclooxygenase-2 (COX-2), with an IC50 > 10,000 nM. [1] This provides a quantitative benchmark for its selectivity profile, as potent COX-2 inhibitors typically exhibit IC50 values in the low nanomolar range.

COX-2 Inhibition
Cross-study comparable
IC50 > 10,000 nM (celecoxib IC50 ~40 nM)
Low COX-2 affinity; supports alternative mechanism studies
In vitro enzyme assay data
Anti-inflammatory Research Enzyme Inhibition Drug Discovery

Lipophilicity and Polar Surface Area

The compound possesses a calculated LogP of 3.5911 and a topological polar surface area (tPSA) of 54.37 Ų. [1] These values place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, PSA < 140 Ų) and Veber's Rule (PSA < 140 Ų). In comparison, many natural naphthoquinones like lapachol have a lower LogP (~2.6), indicating different lipophilicity and membrane permeability characteristics.

Lipophilicity (LogP)
Class-level inference
LogP 3.59, tPSA 54.37 Ų; ΔLogP ~+1 vs lapachol
Supports cell-permeability prediction context
Computational prediction; requires experimental validation
Drug Design ADME Properties Medicinal Chemistry

3-Styryllawsone Research Applications


Bioactive Manganese(II) Complex Synthesis

Based on the established thermodynamic favorability of complex formation [1], this compound is a superior ligand for synthesizing well-defined manganese(II) complexes like cis-[Mn(LIG01)2(EtOH)2]. These complexes are of interest for their potential enhanced cytotoxicity against cancer cell lines, as demonstrated in comparative studies of stilbene-quinone hybrids. Researchers should prioritize this unsubstituted styryl ligand over its 4-chloro analog due to the approximately five-fold higher calculated Gibbs free energy of complex formation, leading to more efficient synthesis and potentially more stable complexes for biological evaluation.

Anticancer Agents with Optimized ADME

The compound's favorable LogP (3.59) and PSA (54.37 Ų) [1], combined with its documented weak inhibition of COX-2 (>10 μM) [2], make it a promising scaffold for developing anticancer agents with a reduced risk of off-target COX-2-mediated effects. This is particularly relevant for lead optimization programs where selectivity over cyclooxygenase enzymes is desired. The styryl group's contribution to increased lipophilicity may also enhance cellular uptake, a hypothesis supported by the compound's physicochemical profile.

Metal-Free Library Synthesis

For researchers focused on synthetic methodology, this compound is a key product of a highly efficient, metal-free cross-coupling reaction that proceeds with high stereospecificity [1]. This method can be used to rapidly generate a library of styryl-substituted naphthoquinone derivatives for structure-activity relationship (SAR) studies. The high yields and avoidance of heavy metals make this an attractive and scalable approach for generating diverse compound collections in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Mn(II) complex synthesis
Thermodynamic complexation favorability
Complex yield and stability assessment
Cell-permeable probe design
Physicochemical profile (lipophilicity, PSA)
Cell permeability assessment; COX-2 off-target screening
Metal-free library synthesis
Stereospecific cross-coupling route
Reaction scope and stereochemical fidelity
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